molecular formula C16H23N3O3S B2625249 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole CAS No. 736188-82-2

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Katalognummer B2625249
CAS-Nummer: 736188-82-2
Molekulargewicht: 337.44
InChI-Schlüssel: SHSGOWFHHKDIGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C16H23N3O3S and a molecular weight of 337.44 . It contains a benzodiazole ring, which is a fused benzene and diazole ring, and a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring is attached to the benzodiazole ring via a sulfonyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Katritzky et al. (2007) demonstrated that 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines, including morpholine, to produce various sulfamides, showcasing the reactivity and synthesis potential of compounds similar to 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole in organic chemistry (Katritzky et al., 2007).

Applications in Biological and Pharmacological Screening

  • Sahin et al. (2012) explored 1,2,4-triazole derivatives containing the morpholine moiety, highlighting the antimicrobial potential of these compounds. This suggests possible biological applications for compounds structurally related to 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (Sahin et al., 2012).

  • Patel et al. (2009) synthesized various benzothiazole derivatives, including those with sulfonyl and morpholine groups, for antimicrobial and other pharmacological screenings, indicating the compound's relevance in drug discovery (Patel et al., 2009).

Potential in Novel Synthesis Methods

  • Bogdanowicz-Szwed & Krasodomska (1996) demonstrated the use of morpholine-substituted compounds in the synthesis of complex organic structures, suggesting the utility of 1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole in novel synthetic methods (Bogdanowicz-Szwed & Krasodomska, 1996).

Exploration in Antitumor Properties

  • Horishny et al. (2020) studied N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides for their antitumor properties, indicating the potential of morpholine-containing compounds in cancer research (Horishny et al., 2020).

Involvement in Catalytic Processes

  • Nara et al. (2001) utilized 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions, pointing towards the role of similar compounds in catalysis (Nara et al., 2001).

Contribution to the Synthesis of Cyclic Sulfonamides

  • Greig et al. (2001) synthesized novel cyclic sulfonamides via Diels-Alder reactions, demonstrating the significance of morpholine and sulfonyl groups in producing complex organic structures (Greig et al., 2001).

Human Exposure and Environmental Impact

  • Asimakopoulos et al. (2013) investigated the presence of benzotriazole and benzothiazole derivatives, including those with morpholine groups, in human urine across several countries, revealing insights into human exposure and environmental impact of these compounds (Asimakopoulos et al., 2013).

Norepinephrine Inhibitor Discovery

  • O'Neill et al. (2011) identified a series of 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as potent and selective inhibitors of the norepinephrine transporter, suggesting the therapeutic potential of such compounds (O'Neill et al., 2011).

Synthesis of Sulfonamides and Carbamates

  • Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, underlining the chemical versatility and potential pharmaceutical applications of morpholine-containing compounds (Janakiramudu et al., 2017).

Eigenschaften

IUPAC Name

4-(1-butyl-2-methylbenzimidazol-5-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-4-7-19-13(2)17-15-12-14(5-6-16(15)19)23(20,21)18-8-10-22-11-9-18/h5-6,12H,3-4,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGOWFHHKDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-2-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.